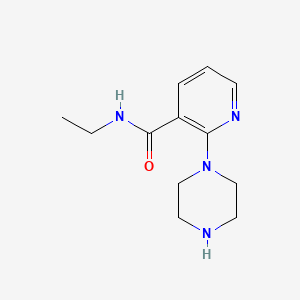

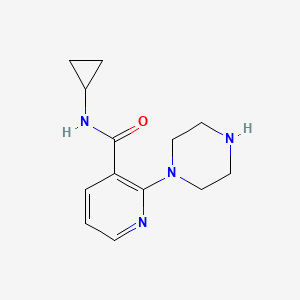

N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

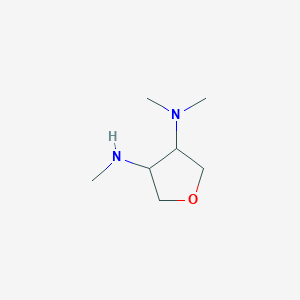

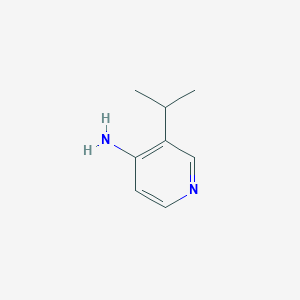

“N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide” is a chemical compound with the molecular formula C13H18N4O . It is a solid substance at room temperature .

Synthesis Analysis

The synthesis of “this compound” involves the reaction of 3-Isocyanato-4H-pyrido [1,2-a]pyrimidin-4-one with N-cyclopropyl-2-(piperazine-1-yl)pyridine-3-carboxamide in toluene. The reaction is carried out under reflux conditions. The crude compound is then purified by column chromatography using methanol (3%) in ethyl acetate as eluent .Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H18N4O/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17/h1-2,5,10,14H,3-4,6-9H2,(H,16,18) . This code provides a unique representation of the molecule’s structure.Physical and Chemical Properties Analysis

“this compound” is a solid substance at room temperature . It has a molecular weight of 246.31 .Applications De Recherche Scientifique

Piperazine Derivatives in Therapeutics

Piperazine, as a core structure, plays a critical role in the design of drugs with a wide range of therapeutic applications. Piperazine derivatives have been found to possess antipsychotic, antidepressant, anticancer, anti-inflammatory, and antiviral properties. These compounds are pivotal in the rational drug design, offering a versatile scaffold that can be modified to enhance the medicinal potential of the resultant molecules. Research highlights the emergence of piperazine-based molecules as flexible building blocks for discovering drug-like elements, emphasizing the significance of substituent modifications on the piperazine ring in influencing pharmacokinetic and pharmacodynamic factors (Rathi et al., 2016).

Nicotinamide and Neurocognitive Function

Nicotinamide, part of the chemical name of interest, is a precursor of nicotinamide adenine dinucleotide (NAD+) and plays a role in numerous cellular processes. Studies suggest that nicotinamide may have neuroprotective effects, potentially beneficial in preserving and enhancing neurocognitive function. This is supported by data from animal and human studies, as well as epidemiological research, indicating that nicotinamide supplementation could be effective in conditions like age-related cognitive decline, Alzheimer's disease, and Parkinson's disease (Rennie et al., 2015).

Anticancer Applications of Nicotinic Acid Derivatives

Nicotinic acid derivatives, closely related to the compound of interest, have shown promise in anticancer research. These compounds exhibit a variety of biological properties that are beneficial in the development of anticancer drugs. The synthesis and investigation of nicotinamide derivatives have been extensive, revealing their potential in addressing the challenges posed by cancer treatment. This underscores the importance of continued research into nicotinic acid derivatives for efficient, selective, and cost-effective anticancer agents (Jain et al., 2020).

Safety and Hazards

The compound is labeled with the signal word “Warning”. It has hazard statements H315-H319-H335, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway for N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide involves the reaction of 2-chloronicotinic acid with cyclopropylamine to form N-cyclopropyl-2-chloronicotinamide, which is then reacted with piperazine to form the final product.", "Starting Materials": ["2-chloronicotinic acid", "cyclopropylamine", "piperazine"], "Reaction": [ "Step 1: 2-chloronicotinic acid is reacted with cyclopropylamine in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base such as triethylamine to form N-cyclopropyl-2-chloronicotinamide.", "Step 2: N-cyclopropyl-2-chloronicotinamide is then reacted with piperazine in the presence of a base such as potassium carbonate to form N-Cyclopropyl-2-(piperazin-1-yl)nicotinamide.", "Step 3: The final product is purified using standard techniques such as column chromatography or recrystallization." ] } | |

Numéro CAS |

902836-65-1 |

Formule moléculaire |

C13H19ClN4O |

Poids moléculaire |

282.77 g/mol |

Nom IUPAC |

N-cyclopropyl-2-piperazin-1-ylpyridine-3-carboxamide;hydrochloride |

InChI |

InChI=1S/C13H18N4O.ClH/c18-13(16-10-3-4-10)11-2-1-5-15-12(11)17-8-6-14-7-9-17;/h1-2,5,10,14H,3-4,6-9H2,(H,16,18);1H |

Clé InChI |

SFEPAYLNRZVCMW-UHFFFAOYSA-N |

SMILES |

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3 |

SMILES canonique |

C1CC1NC(=O)C2=C(N=CC=C2)N3CCNCC3.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Methyl-1-oxa-4-azaspiro[4.4]nonane](/img/structure/B3165641.png)

![ethyl 4-amino-2,3-dimethyl-6H-thieno[2,3-b]pyrrole-5-carboxylate](/img/structure/B3165648.png)

![6-Propylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B3165665.png)

![2-[(Dimethylamino)methyl]benzoic acid hydrochloride](/img/structure/B3165668.png)